XLogP3 Lipophilicity: 10-Fold Higher Calculated Partition Coefficient vs. the Non-gem-Dimethyl Analog
The target compound exhibits a computed XLogP3 value of 3, compared to XLogP3 = 2 for the direct non-gem-dimethyl analog 4-(4-chloro-2-methylphenyl)-4-oxobutyric acid (CAS 91193-36-1) [1][2]. This ΔXLogP3 of +1 log unit corresponds to an approximately 10-fold increase in the predicted octanol-water partition coefficient, driven entirely by the addition of two methyl groups at the 2-position of the butyric acid chain. The positional isomers (CAS 951885-54-4 and 951885-48-6), which also contain the gem-dimethyl group, share the same XLogP3 = 3, confirming that the lipophilicity gain is attributable to the gem-dimethyl substitution rather than aryl regiochemistry [1][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3 (PubChem computed, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid, CAS 91193-36-1: XLogP3 = 2; Positional isomers CAS 951885-54-4 and 951885-48-6: XLogP3 = 3 |
| Quantified Difference | ΔXLogP3 = +1 (target vs. non-dimethyl analog); approximately 10-fold higher predicted partition coefficient |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 10-fold higher lipophilicity impacts passive membrane permeability, plasma protein binding, and ADME properties, making the target compound a meaningfully different candidate for cell-based assays and in vivo studies compared to its non-dimethyl analog.
- [1] PubChem Compound Summary, CID 24727274: 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid. Computed XLogP3-AA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/951885-42-0 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary, CID 24727186: 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid. Computed XLogP3-AA = 2. https://pubchem.ncbi.nlm.nih.gov/compound/91193-36-1 (accessed 2026-05-02). View Source
- [3] PubChem Compound Summaries: CID 24727278 (951885-54-4, XLogP3 = 3) and CID 24727276 (951885-48-6, XLogP3 = 3). (accessed 2026-05-02). View Source
